PyrrolidineLinoleamide

説明

Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle .

Synthesis Analysis

Pyrrolidine is prepared industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200 °C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst, which is supported on alumina .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis

Pyrrolidine is a versatile scaffold in drug discovery. It’s used in the synthesis of various bioactive molecules, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .Physical And Chemical Properties Analysis

Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents. It has a characteristic odor that has been described as "ammoniacal, fishy, shellfish-like" .科学的研究の応用

Organocatalysts in Chemical Reactions : Pyrrolidine derivatives, such as substituted prolinamides or pyrrolidines, have been used as organocatalysts in several reactions. These derivatives have been successfully immobilized for application in various chemical processes, with advantages in recoverability and reusability (Gruttadauria, Giacalone, & Noto, 2008).

Neuroprotective and Antiepileptic Agents : Pyrrolidone derivatives, closely related to Pyrrolidine Linoleamide, have been researched for their neuroprotective effects after stroke and as antiepileptic agents. These compounds are known for enhancing learning and memory, and for their potential in treating cognitive impairments and epilepsy (Shorvon, 2001).

Biological Activity in Pharmaceuticals : Pyrrole, a core component of Pyrrolidine Linoleamide, is known for its biologically active scaffold. Compounds with a Pyrrole ring system have been used in drugs with various biological properties, including anticancer, antibacterial, and antimalarial effects (Bhardwaj, Gumber, Abbot, Dhiman, & Sharma, 2015).

Pyrrolo[3,4-c]pyridine Derivatives in Medicine : Derivatives containing a Pyrrolidine moiety fused to a pyridine nucleus have shown a broad spectrum of pharmacological properties. These derivatives have been developed for treating diseases of the nervous and immune systems, as well as exhibiting antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

Analytical Methodologies : Pyrrolizidine Alkaloids (PAs), related to Pyrrolidine derivatives, have been studied extensively for their detection and quantification in various substances. The advancements in analytical technologies have significantly improved the accuracy of these measurements (Monteiro-Silva & Gonz'alez-Aguilar, 2013).

Synthetic Ion Transporters in Therapeutics : Pyrrolidine-based compounds have been studied for their role as synthetic ion transporters, with potential therapeutic applications in disrupting cellular ion homeostasis, which can lead to apoptosis and therapeutic effects in certain diseases (Ko et al., 2014).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

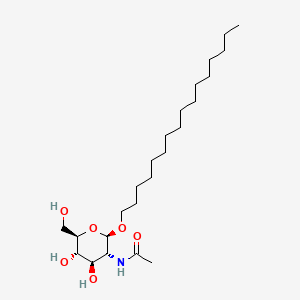

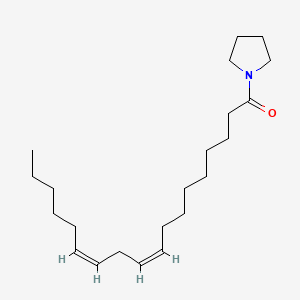

(9Z,12Z)-1-pyrrolidin-1-yloctadeca-9,12-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h6-7,9-10H,2-5,8,11-21H2,1H3/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJFUUUSNKIMQJ-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolidine Linoleamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol](/img/structure/B571494.png)